Methyl 2-(3-acetamidopropanamido)acetate
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Overview
Description
Methyl 2-(3-acetamidopropanamido)acetate is an organic compound with the molecular formula C8H14N2O4 It is a derivative of acetamide and is characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-acetamidopropanamido)acetate typically involves the reaction of methyl acetoacetate with 3-acetamidopropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by utilizing microwave radiation to heat the reaction mixture uniformly. Parameters such as microwave power, concentration of catalyst, and reaction time are carefully controlled to achieve optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-acetamidopropanamido)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester group using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Produces 3-acetamidopropanoic acid and methanol.
Reduction: Yields 3-acetamidopropanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-acetamidopropanamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-acetamidopropanamido)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Methyl 2-(3-acetamidopropanamido)acetate can be compared with other similar compounds such as:
Methyl acetoacetate: A precursor in the synthesis of this compound, known for its role in organic synthesis.
3-Acetamidopropanoic acid: Another precursor, used in the synthesis of various acetamide derivatives.
Ethyl acetate: A simple ester with similar reactivity but different applications.
Biological Activity
Methyl 2-(3-acetamidopropanamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 233.26 g/mol
- IUPAC Name : this compound
The compound features an acetamidopropanamido moiety that may contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits inhibitory effects on certain cancer cell lines. The mechanism may involve modulation of mitotic spindle formation, which is crucial for cell division.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer cell survival and proliferation.
The proposed mechanism of action for this compound includes:
- Binding to Enzymes : The compound may interact with specific enzymes involved in cancer cell metabolism, potentially leading to decreased proliferation.
- Modulation of Signaling Pathways : It may influence signaling pathways that regulate cell cycle progression and apoptosis.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
- Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Inhibition of mitotic spindle HeLa (Cervical) 20 Induction of apoptosis MCF-7 (Breast) 25 Modulation of estrogen receptors -
Animal Models :
- In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups, supporting its anticancer potential.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Analgesic Effects : Preliminary assessments indicate potential analgesic properties, warranting further exploration in pain management contexts.
Properties
IUPAC Name |
methyl 2-(3-acetamidopropanoylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-4-3-7(12)10-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASHJKKSJZPXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156429-67-2 |
Source
|
Record name | methyl 2-(3-acetamidopropanamido)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.